2-Amino-4-chloro-5-methylbenzonitrile

Description

BenchChem offers high-quality 2-Amino-4-chloro-5-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-chloro-5-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

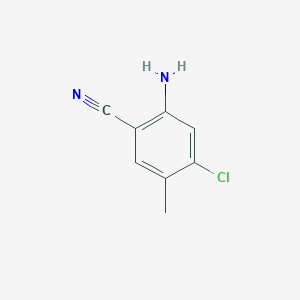

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWBRWXXBHDPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445987 | |

| Record name | 2-Amino-4-chloro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289686-80-2 | |

| Record name | 2-Amino-4-chloro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-methylbenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, outlines a plausible synthetic protocol, and explores its significant role in drug discovery, particularly as a scaffold for developing negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). A detailed visualization of the mGluR5 signaling pathway is also presented to contextualize its pharmacological relevance.

Chemical and Physical Properties

2-Amino-4-chloro-5-methylbenzonitrile is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 289686-80-2 | [1] |

| Molecular Formula | C₈H₇ClN₂ | [1] |

| Molecular Weight | 166.61 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Storage Temperature | 0-8°C | [2] |

Synthesis Protocol

Step 1: Chlorination of 2-amino-5-methylbenzoic acid

-

In a well-ventilated fume hood, dissolve 2-amino-5-methylbenzoic acid in a suitable anhydrous solvent such as dichloromethane.

-

Slowly add a chlorinating agent, for example, N-chlorosuccinimide (NCS), to the solution while stirring at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-amino-4-chloro-5-methylbenzoic acid.

Step 2: Amidation of 2-amino-4-chloro-5-methylbenzoic acid

-

The crude 2-amino-4-chloro-5-methylbenzoic acid is converted to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent.

-

The resulting acyl chloride is then carefully added to a cooled concentrated ammonium hydroxide solution to form 2-amino-4-chloro-5-methylbenzamide.

-

The solid product is collected by filtration, washed with cold water, and dried.

Step 3: Dehydration to 2-Amino-4-chloro-5-methylbenzonitrile

-

The 2-amino-4-chloro-5-methylbenzamide is mixed with a dehydrating agent such as phosphorus pentoxide or cyanuric chloride.

-

The mixture is gently heated under vacuum.

-

The product, 2-Amino-4-chloro-5-methylbenzonitrile, is collected as a distillate and can be further purified by recrystallization or column chromatography.

The following diagram illustrates the proposed experimental workflow for the synthesis.

Applications in Drug Discovery and Development

2-Amino-4-chloro-5-methylbenzonitrile is a valuable intermediate in the synthesis of various bioactive molecules.[2] Its structural motif is found in compounds developed as anti-cancer agents and agrochemicals.[2]

A significant application of this chemical scaffold is in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in neuronal signaling and has been implicated in various neurological and psychiatric disorders.

The mGluR5 Signaling Pathway

mGluR5 is a Gq/11-coupled receptor.[3][4] Upon activation by its endogenous ligand, glutamate, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.[3][5] Negative allosteric modulators that are synthesized using 2-Amino-4-chloro-5-methylbenzonitrile derivatives can bind to a site on the receptor distinct from the glutamate binding site and reduce its response to glutamate.

The canonical mGluR5 signaling pathway is depicted in the diagram below.

Activation of mGluR5 by glutamate leads to the activation of the Gq/11 G-protein.[3] This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytosol.[4][5] The increased cytosolic calcium and DAG together activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to changes in gene expression and synaptic plasticity.[3][6]

Safety and Handling

2-Amino-4-chloro-5-methylbenzonitrile should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Amino-4-chloro-5-methylbenzonitrile is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its utility as a precursor for the synthesis of mGluR5 negative allosteric modulators highlights its importance in the development of novel therapeutics for neurological disorders. This guide provides a foundational understanding of its properties, synthesis, and pharmacological context to aid researchers in their scientific endeavors.

References

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Location-Dependent Signaling of the Group 1 Metabotropic Glutamate Receptor mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzonitrile: Molecular Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloro-5-methylbenzonitrile is a substituted aromatic nitrile that serves as a key building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities. Its unique structural features, including an amino group, a chloro substituent, and a nitrile moiety on a toluene backbone, make it a versatile precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of 2-Amino-4-chloro-5-methylbenzonitrile, with a particular focus on its role in the discovery of kinase inhibitors for cancer therapy. Detailed experimental protocols for its synthesis and characterization, along with a visualization of a relevant signaling pathway, are presented to support further research and development in this area.

Molecular Structure and Physicochemical Properties

2-Amino-4-chloro-5-methylbenzonitrile, with the chemical formula C₈H₇ClN₂, is a yellow solid organic compound.[1] Its structure consists of a benzene ring substituted with an amino group at position 2, a chlorine atom at position 4, a methyl group at position 5, and a nitrile group at position 1.

Table 1: Physicochemical Properties of 2-Amino-4-chloro-5-methylbenzonitrile

| Property | Value | Reference |

| CAS Number | 289686-80-2 | [1] |

| Molecular Formula | C₈H₇ClN₂ | [1] |

| Molecular Weight | 166.61 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

| Synonyms | 2-Cyano-5-chloro-4-methylaniline | [2] |

Spectroscopic Data (Expected)

Table 2: Expected Spectroscopic Data for 2-Amino-4-chloro-5-methylbenzonitrile

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons (2H), methyl protons (3H, singlet), and amino protons (2H, broad singlet). The chemical shifts of the aromatic protons will be influenced by the positions of the various substituents. |

| ¹³C NMR | Aromatic carbons, a methyl carbon, and a nitrile carbon. The chemical shifts will be characteristic of the substituted benzene ring. |

| FTIR (cm⁻¹) | N-H stretching (from the amino group, typically around 3300-3500 cm⁻¹), C≡N stretching (from the nitrile group, around 2210-2260 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and various C-H and C=C stretching and bending vibrations from the aromatic ring and methyl group. |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (166.61), along with characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile

A plausible synthetic route for 2-Amino-4-chloro-5-methylbenzonitrile can be adapted from the established synthesis of structurally similar compounds, such as 2-amino-5-chlorobenzonitrile. The general strategy involves the chlorination of an appropriate aminotoluene derivative, followed by formylation of the amino group, conversion to the corresponding amide, and subsequent dehydration to the nitrile.

Workflow for the Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile

Caption: A potential synthetic workflow for 2-Amino-4-chloro-5-methylbenzonitrile.

Detailed Protocol (Hypothetical):

-

Chlorination: To a solution of 2-amino-5-methylaniline in a suitable solvent (e.g., dichloromethane), slowly add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) at a controlled temperature (e.g., 0°C). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then worked up by washing with an aqueous solution of sodium bicarbonate and brine, followed by drying over anhydrous sodium sulfate and solvent evaporation to yield 2-amino-4-chloro-5-methylaniline.

-

Formylation: The resulting 2-amino-4-chloro-5-methylaniline is refluxed with an excess of formic acid. After the reaction is complete, the excess formic acid is removed under reduced pressure. The residue is then treated with water, and the precipitated product, N-(4-chloro-5-methyl-2-aminophenyl)formamide, is collected by filtration.

-

Dehydration: The formamide intermediate is then subjected to dehydration to form the nitrile. This can be achieved by heating with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). The crude product is then purified by column chromatography or recrystallization to afford pure 2-Amino-4-chloro-5-methylbenzonitrile.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the proton and carbon framework of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should be obtained to identify the characteristic functional groups, particularly the amino (N-H) and nitrile (C≡N) stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Melting Point Analysis: The melting point of the purified compound should be determined and compared with literature values if available.

Applications in Drug Discovery

2-Amino-4-chloro-5-methylbenzonitrile is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly those with demonstrated anticancer activity. The 2-aminobenzonitrile scaffold is a key component in the development of kinase inhibitors.

Kinase Inhibitors in Cancer Therapy

Kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Therefore, the development of small molecule inhibitors that target specific kinases is a major focus of modern cancer drug discovery.

Derivatives of 2-aminobenzonitrile have been shown to be effective inhibitors of several important kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and kinases in the PI3K/AKT/mTOR pathway.

Signaling Pathway Targeted by 2-Aminobenzonitrile Derivatives

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzonitrile derivatives.

The diagram above illustrates how derivatives of 2-aminobenzonitrile can act as kinase inhibitors. By binding to the ATP-binding site of receptor tyrosine kinases like VEGFR and EGFR, or intracellular kinases like PI3K, these compounds can block the downstream signaling cascade that leads to cell proliferation and survival. This mechanism of action makes them promising candidates for the development of targeted cancer therapies.

Conclusion

2-Amino-4-chloro-5-methylbenzonitrile is a synthetically versatile molecule with significant potential in the field of medicinal chemistry. Its utility as a precursor for the synthesis of potent kinase inhibitors highlights its importance for researchers and drug development professionals. The information provided in this technical guide, including its molecular properties, a plausible synthetic route, and its role in targeting cancer signaling pathways, serves as a valuable resource for advancing the discovery and development of novel therapeutics based on this promising chemical scaffold. Further investigation into the synthesis of a broader range of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzonitrile

This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-methylbenzonitrile, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its chemical identity, properties, synthetic approaches, and key applications, presenting data in a structured and accessible format.

Chemical Identity and Synonyms

The formal IUPAC name for this compound is 2-Amino-4-chloro-5-methylbenzonitrile . It is also known by several synonyms in commercial and research contexts.

Table 1: IUPAC Name and Synonyms

| Type | Name |

| IUPAC Name | 2-Amino-4-chloro-5-methylbenzonitrile |

| Synonyms | 2-Cyano-5-chloro-4-methylaniline[1] |

| 5-chloro-2-cyano-4-methylaniline[1] | |

| Benzonitrile, 2-amino-4-chloro-5-methyl- |

Physicochemical Properties

A summary of the key computed and experimental properties of 2-Amino-4-chloro-5-methylbenzonitrile is provided below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source |

| CAS Number | 289686-80-2 | [1][2] |

| Molecular Formula | C8H7ClN2 | [1][2] |

| Molecular Weight | 166.61 g/mol | [1][2] |

| Exact Mass | 166.03000 u | [1][2] |

| XLogP3 | 2.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 49.8 Ų | [3] |

| InChI Key | UUWBRWXXBHDPMM-UHFFFAOYSA-N | [1] |

Applications in Research and Industry

2-Amino-4-chloro-5-methylbenzonitrile is a valuable building block in organic synthesis.[4] Its unique structure makes it an important intermediate in the production of a variety of bioactive molecules.

-

Pharmaceutical Development : This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[4]

-

Agrochemicals : It is utilized in the formulation of herbicides and pesticides.[4]

-

Material Science : Researchers are exploring its potential in creating advanced materials, such as polymers with enhanced thermal stability.[4]

-

Dyes and Pigments : The compound contributes to the creation of vibrant colors in dyes and pigments.[4]

Experimental Protocols: A Representative Synthesis

Step 1: Ring Chlorination of Anthranilic Acid The synthesis begins with the electrophilic aromatic substitution of anthranilic acid. A chlorinating agent, such as sulfuryl chloride, is used to introduce a chlorine atom onto the aromatic ring, yielding 5-chloroanthranilic acid.[5]

Step 2: Formation of the Acid Chloride The resulting 5-chloroanthranilic acid is then converted to its corresponding acid chloride. This is typically achieved by reacting it with thionyl chloride.[5]

Step 3: Amination to 2-Amino-5-chlorobenzamide The acid chloride is subsequently treated with aqueous ammonia. This nucleophilic acyl substitution reaction replaces the chloride with an amino group, forming 2-amino-5-chlorobenzamide.[5]

Step 4: Dehydration to 2-Amino-5-chlorobenzonitrile In the final step, the primary amide is dehydrated to form the nitrile. A strong dehydrating agent, such as phosphorus pentoxide (P2O5), is employed for this transformation to yield the final product, 2-amino-5-chlorobenzonitrile.[5][6]

Further Reactions and Synthetic Utility

The class of 2-aminobenzonitriles, including the title compound, are versatile reagents for constructing more complex heterocyclic systems. For instance, they can undergo base-promoted, transition-metal-free reactions with ynones to afford multisubstituted 4-aminoquinolines in good to excellent yields.[7] This reaction proceeds through a sequential aza-Michael addition followed by an intramolecular annulation.[7] This highlights the utility of 2-Amino-4-chloro-5-methylbenzonitrile as a precursor for generating libraries of quinoline-based compounds, which are of significant interest in medicinal chemistry.

References

Unveiling 2-Amino-4-chloro-5-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloro-5-methylbenzonitrile, a substituted benzonitrile derivative, holds a significant position in the landscape of modern synthetic chemistry. With the Chemical Abstracts Service (CAS) number 289686-80-2 and a molecular formula of C8H7ClN2, this compound serves as a pivotal intermediate in the creation of a diverse array of bioactive molecules. Its strategic importance is particularly noted in the pharmaceutical and agrochemical sectors, where it contributes to the development of novel therapeutic agents and crop protection solutions. This technical guide provides a comprehensive overview of the available scientific and patent literature concerning 2-Amino-4-chloro-5-methylbenzonitrile, with a focus on its synthesis, known applications, and the biological evaluation of its derivatives. While the specific historical details of its initial discovery remain elusive in publicly accessible records, this document consolidates the current understanding of this versatile chemical entity.

Introduction

2-Amino-4-chloro-5-methylbenzonitrile is a multifaceted chemical intermediate recognized for its utility in the synthesis of complex organic molecules.[1] Its structure, featuring an amino group, a chloro substituent, a methyl group, and a nitrile functional group on a benzene ring, offers multiple reaction sites for chemical modification. This versatility has made it a valuable building block in the development of pharmaceuticals, particularly in the realm of anti-cancer agents, as well as in the formulation of herbicides and pesticides.[1] The compound is also explored in material science for creating advanced polymers and in the production of vibrant dyes.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4-chloro-5-methylbenzonitrile is presented in the table below.

| Property | Value | Reference |

| CAS Number | 289686-80-2 | [2] |

| Molecular Formula | C8H7ClN2 | [2] |

| Molecular Weight | 166.61 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 98% | [1] |

Synthesis and Experimental Protocols

While a definitive, detailed experimental protocol for the first synthesis of 2-Amino-4-chloro-5-methylbenzonitrile is not explicitly documented in the available literature, synthetic routes for structurally analogous compounds provide valuable insights into its potential preparation methods. The synthesis of substituted aminobenzonitriles often involves multi-step reaction sequences.

For instance, the preparation of a related compound, 2-amino-5-chlorobenzonitrile, has been reported to proceed through a four-step synthesis starting from anthranilic acid.[3] This process involves:

-

Ring Chlorination: Treatment of anthranilic acid with sulfuryl chloride to yield 5-chloroanthranilic acid.[3]

-

Acid Chloride Formation: Conversion of the carboxylic acid to an acid chloride using thionyl chloride.[3]

-

Amidation: Reaction of the acid chloride with liquor ammonia to produce 2-amino-5-chlorobenzamide.[3]

-

Dehydration: Finally, dehydration of the amide using a powerful dehydrating agent like phosphorus pentoxide (P2O5) to afford the desired 2-amino-5-chlorobenzonitrile.[3]

A patent for the preparation of 4-amino-2-chlorobenzonitrile describes a method involving the reduction of 2-chloro-4-nitrobenzonitrile.[4] This reaction utilizes stannous chloride in concentrated hydrochloric acid.[4]

Based on these established methodologies, a plausible synthetic pathway for 2-Amino-4-chloro-5-methylbenzonitrile can be conceptualized.

Caption: Plausible synthetic pathway for 2-Amino-4-chloro-5-methylbenzonitrile.

Applications in Research and Development

The primary application of 2-Amino-4-chloro-5-methylbenzonitrile lies in its role as a key intermediate for synthesizing more complex molecules with potential biological activity.

Pharmaceutical Research

Derivatives of 2-Amino-4-chloro-5-methylbenzonitrile are actively investigated in medicinal chemistry. For example, triazole-pyrimidine-methylbenzonitrile derivatives have been designed and synthesized as dual A2A/A2B adenosine receptor antagonists for potential use in cancer immunotherapy.[5] Although this study does not use the exact title compound, it highlights the utility of the methylbenzonitrile scaffold in drug design.

Agrochemical Development

This compound serves as a building block in the formulation of herbicides and pesticides, contributing to the development of effective crop protection agents.[1]

Biological Evaluation of Derivatives

While there is no specific biological data available for 2-Amino-4-chloro-5-methylbenzonitrile itself, studies on related structures provide insights into the potential biological activities of its derivatives. For instance, various (±)-α-amino nitrile derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[6] Furthermore, a series of 2,4-diaminopyrimidine-5-carbonitrile derivatives have been investigated as EGFR inhibitors for their potential anticancer activity.[7]

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 5. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. cbijournal.com [cbijournal.com]

2-Amino-4-chloro-5-methylbenzonitrile safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of 2-Amino-4-chloro-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information for 2-Amino-4-chloro-5-methylbenzonitrile (CAS No: 289686-80-2). It is intended for informational purposes for a professional audience and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer or supplier. Safety data for this specific compound is limited, and appropriate laboratory safety practices should always be followed.

Chemical Identification and Physical Properties

2-Amino-4-chloro-5-methylbenzonitrile is a substituted benzonitrile that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in research and development, particularly in the creation of anti-cancer agents and pesticides, necessitates a thorough understanding of its safety profile.[1]

Table 1: Chemical and Physical Properties of 2-Amino-4-chloro-5-methylbenzonitrile

| Property | Value | Reference |

| CAS Number | 289686-80-2 | [1][2] |

| Molecular Formula | C₈H₇ClN₂ | [1][2][3] |

| Molecular Weight | 166.61 g/mol | [1][2][3] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 98% | [1] |

| PSA (Polar Surface Area) | 49.8 Ų | [2] |

| XLogP3 | 2.68348 | [2] |

| Storage Temperature | 0-8°C | [1] |

Hazard Identification and Toxicological Information

As of the latest review of available literature and safety data sheets, there is limited specific toxicological information for 2-Amino-4-chloro-5-methylbenzonitrile. One supplier notes "no data available" for GHS classification, hazard statements, and precautionary statements.[2] Another provides no specific warnings.[1]

Due to the absence of direct toxicological data, a precautionary approach is warranted. The chemical structure, containing an amino group, a chloro group, and a nitrile group on a benzene ring, suggests that the compound should be handled with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin.

For context, a structurally similar compound, 2-Amino-4-chlorobenzonitrile (CAS No: 38487-86-4), is classified with the following hazards:

-

Skin irritation (Category 2)

-

Serious eye irritation (Category 2)

-

Specific target organ toxicity — single exposure (Respiratory system) (Category 3)

It is crucial to note that this information is for a different, albeit structurally related, compound and should be used for informational purposes only. It does not represent a formal hazard classification for 2-Amino-4-chloro-5-methylbenzonitrile.

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and ensure laboratory safety.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[2]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Process Controls: Avoid the formation of dust and aerosols.[2] Use non-sparking tools and take measures to prevent electrostatic discharge.[2]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] A storage temperature of 0-8°C is recommended.[1]

-

Incompatibilities: Store away from incompatible materials and foodstuff containers.[2] While specific incompatibilities are not listed, it is prudent to avoid strong oxidizing agents.

Emergency and First Aid Procedures

The following are general first aid recommendations. In case of exposure, seek immediate medical attention and provide the attending physician with the compound's Safety Data Sheet.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Experimental Workflows and Logical Relationships

The following diagrams illustrate standard workflows for handling chemical compounds of this nature and the logical steps for risk assessment.

Caption: A standard workflow for handling chemical reagents.

Caption: Logical flow of first aid response to chemical exposure.

Conclusion

While 2-Amino-4-chloro-5-methylbenzonitrile is a valuable building block in chemical synthesis, the publicly available safety and toxicological data for this specific compound is sparse. Therefore, it is imperative that researchers, scientists, and drug development professionals handle this chemical with a high degree of caution, adhering to stringent safety protocols and utilizing appropriate personal protective equipment. All laboratory activities involving this compound should be preceded by a thorough risk assessment, and emergency procedures should be clearly understood by all personnel.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Derivatives from 2-Amino-4-chloro-5-methylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-chloro-5-methylbenzonitrile is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds, which are scaffolds for biologically active molecules. This document provides detailed protocols for the synthesis of two important classes of derivatives: quinazolines and pyrazoles. Quinazoline derivatives are of particular interest due to their potent activity as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a key target in oncology.[2][3][4] Pyrazole derivatives also exhibit a wide range of biological activities and are valuable pharmacophores.

These application notes provide detailed experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Synthesis of 7-chloro-6-methyl-2,4-diaminoquinazoline: A Potential EGFR Kinase Inhibitor

The synthesis of 2,4-diaminoquinazoline derivatives from anthranilonitriles is a well-established method for generating potent inhibitors of EGFR.[5][6] The following protocol outlines the synthesis of 7-chloro-6-methyl-2,4-diaminoquinazoline from 2-Amino-4-chloro-5-methylbenzonitrile.

Experimental Protocol: Synthesis of 7-chloro-6-methyl-2,4-diaminoquinazoline

Materials:

-

2-Amino-4-chloro-5-methylbenzonitrile

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a solution of sodium ethoxide (prepared by dissolving 0.23 g, 10 mmol of sodium in 20 mL of anhydrous ethanol), add 2-Amino-4-chloro-5-methylbenzonitrile (1.67 g, 10 mmol) and guanidine hydrochloride (0.96 g, 10 mmol).

-

The reaction mixture is heated to reflux with constant stirring for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The solid is washed with cold ethanol and then with distilled water to remove any unreacted starting materials and inorganic salts.

-

The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 7-chloro-6-methyl-2,4-diaminoquinazoline.

-

The final product is dried under vacuum.

Expected Characterization Data:

-

¹H NMR: Signals corresponding to the aromatic protons of the quinazoline ring, the methyl group, and the amino groups.

-

¹³C NMR: Peaks for the carbon atoms of the quinazoline core, the methyl group, and the carbons bearing the amino groups.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino groups, C=N stretching of the quinazoline ring, and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 7-chloro-6-methyl-2,4-diaminoquinazoline | C₉H₉ClN₄ | 208.65 | ~85 | >300 |

Note: The yield and melting point are estimated based on similar reported syntheses.

Synthetic Workflow Diagram

References

- 1. soc.chim.it [soc.chim.it]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Amino-4-chloro-5-methylbenzonitrile as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-4-chloro-5-methylbenzonitrile as a key starting material in the synthesis of targeted therapeutics, specifically focusing on the preparation of Bruton's tyrosine kinase (BTK) inhibitors. Detailed protocols, quantitative data, and visual diagrams are presented to facilitate its application in pharmaceutical research and development.

Introduction

2-Amino-4-chloro-5-methylbenzonitrile is a versatile aromatic nitrile that serves as a crucial building block in the synthesis of various pharmaceutically active compounds.[1] Its unique substitution pattern, featuring an amine, a chloro group, a methyl group, and a nitrile moiety, provides multiple reactive sites for the construction of complex heterocyclic scaffolds. This intermediate is particularly valuable in the synthesis of BTK inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies.[1][2]

This document outlines the application of 2-Amino-4-chloro-5-methylbenzonitrile in the synthesis of key intermediates for Acalabrutinib and Zanubrutinib, two potent and selective BTK inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4-chloro-5-methylbenzonitrile is provided in the table below.

| Property | Value | Reference |

| CAS Number | 289686-80-2 | [3] |

| Molecular Formula | C₈H₇ClN₂ | [3] |

| Molecular Weight | 166.61 g/mol | [3] |

| Appearance | Off-white to pale yellow crystalline powder | [4] |

| Purity | ≥98% | [4] |

Applications in the Synthesis of BTK Inhibitors

2-Amino-4-chloro-5-methylbenzonitrile is a strategic starting material for the synthesis of the core heterocyclic structures of several BTK inhibitors. Its chemical structure allows for the elaboration into complex scaffolds like the imidazo[1,5-a]pyrazine core of Acalabrutinib and the pyrazolo[1,5-a]pyrimidine core of Zanubrutinib.

Proposed Synthesis of Acalabrutinib Intermediate

A plausible synthetic route starting from 2-Amino-4-chloro-5-methylbenzonitrile to a key intermediate of Acalabrutinib, (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, is outlined below. This proposed pathway is based on established organic chemistry principles and analogous reactions found in the literature.

References

Application Notes: The Role of 2-Amino-4-chloro-5-methylbenzonitrile in Agrochemical Synthesis

Introduction

2-Amino-4-chloro-5-methylbenzonitrile is a versatile chemical intermediate with significant applications in the agrochemical industry.[1] Its unique structure, featuring an amino group, a nitrile group, and chlorine and methyl substituents on the benzene ring, makes it a valuable building block for the synthesis of a variety of pesticides, including herbicides and insecticides. This document provides detailed application notes and experimental protocols for the use of 2-Amino-4-chloro-5-methylbenzonitrile in the synthesis of key agrochemical compounds.

Key Application: Intermediate in the Synthesis of the Anthelmintic Agent Closantel

A primary application of 2-Amino-4-chloro-5-methylbenzonitrile is as a precursor in the synthesis of the broad-spectrum anthelmintic drug, Closantel. Closantel is effective against various parasitic nematodes and is a critical component in veterinary medicine. The synthesis involves the initial formation of a key intermediate, (4-amino-2-chloro-5-methyl-phenyl)-α-(4-chlorophenyl)acetonitrile, which is subsequently used to construct the final Closantel molecule.[2][3]

Reaction Pathway for Closantel Synthesis

The overall synthetic route from 2-Amino-4-chloro-5-methylbenzonitrile to Closantel is a multi-step process. The initial key step is the condensation of 2-Amino-4-chloro-5-methylbenzonitrile with p-chlorobenzyl cyanide to form the acetonitrile intermediate. This intermediate is then further reacted to yield the final product.

Experimental Protocols

1. Synthesis of (4-amino-2-chloro-5-methyl-phenyl)-α-(4-chlorophenyl)acetonitrile

This protocol is adapted from patented industrial processes, which typically start from the corresponding nitro compound and perform an in-situ reduction. This procedure begins directly with the amino compound.

Materials:

-

2-Amino-4-chloro-5-methylbenzonitrile

-

p-Chlorobenzyl cyanide

-

Potassium hydroxide (or other strong base)

-

Methanol (or other suitable alcohol)

-

Toluene

-

Hydrochloric acid (for workup)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve potassium hydroxide in methanol.

-

To this solution, add 2-Amino-4-chloro-5-methylbenzonitrile and p-chlorobenzyl cyanide.

-

Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

After completion, cool the reaction mixture and neutralize with hydrochloric acid.

-

The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or toluene.

2. Synthesis of Closantel from (4-amino-2-chloro-5-methyl-phenyl)-α-(4-chlorophenyl)acetonitrile

Materials:

-

(4-amino-2-chloro-5-methyl-phenyl)-α-(4-chlorophenyl)acetonitrile

-

3,5-Diiodosalicylic acid

-

Phosphorus trichloride (or other coupling agent)

-

Toluene (or other suitable solvent)

Procedure:

-

In a reaction vessel, dissolve (4-amino-2-chloro-5-methyl-phenyl)-α-(4-chlorophenyl)acetonitrile in toluene.

-

Add 3,5-diiodosalicylic acid to the solution.

-

Slowly add phosphorus trichloride to the mixture while maintaining the temperature below 30°C.

-

After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.

-

Cool the reaction mixture and quench with water.

-

Separate the organic layer, wash with a sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude Closantel.

-

The crude product can be purified by recrystallization.

Data Presentation

Table 1: Reactant and Product Information for the Synthesis of the Acetonitrile Intermediate

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Amino-4-chloro-5-methylbenzonitrile | C₈H₇ClN₂ | 166.61 | Starting Material |

| p-Chlorobenzyl cyanide | C₈H₆ClN | 151.60 | Reagent |

| (4-amino-2-chloro-5-methyl-phenyl)-α-(4-chlorophenyl)acetonitrile | C₁₅H₁₂Cl₂N₂ | 291.18 | Product |

Table 2: Typical Reaction Parameters and Yields (Estimated based on related syntheses)

| Parameter | Value |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 4-8 hours |

| Solvent | Methanol/Toluene |

| Base | Potassium Hydroxide |

| Yield of Acetonitrile Intermediate | 85-95% |

| Yield of Closantel | 80-90% |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the acetonitrile intermediate.

Conclusion

2-Amino-4-chloro-5-methylbenzonitrile is a crucial intermediate in the synthesis of the anthelmintic agent Closantel. The provided protocols and data offer a foundational understanding for researchers and professionals in the agrochemical field to utilize this compound effectively in their synthetic endeavors. The straightforward condensation reaction to form the key acetonitrile intermediate, followed by further elaboration, highlights a practical route to a commercially significant agrochemical.

References

- 1. CN109851526A - The preparation method of closantel sodium - Google Patents [patents.google.com]

- 2. CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method - Google Patents [patents.google.com]

- 3. (2S)-2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile|lookchem [lookchem.com]

Application Notes and Protocols: Reactions of 2-Amino-4-chloro-5-methylbenzonitrile with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-Amino-4-chloro-5-methylbenzonitrile with various electrophiles. This versatile building block is a key intermediate in the synthesis of a wide range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.[1] The protocols outlined below are based on established synthetic methodologies for similarly substituted anilines and provide a foundation for the development of novel derivatives.

Overview of Reactivity

2-Amino-4-chloro-5-methylbenzonitrile possesses two primary sites for electrophilic attack: the amino group and the aromatic ring. The amino group, being a strong activating group, readily reacts with a variety of electrophiles. The aromatic ring can also undergo electrophilic substitution, with the position of attack directed by the existing substituents.

General Reaction Scheme:

Caption: General reaction pathways for 2-Amino-4-chloro-5-methylbenzonitrile with electrophiles.

N-Acylation Reactions

The amino group of 2-Amino-4-chloro-5-methylbenzonitrile can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. These derivatives are important intermediates for the synthesis of various heterocyclic compounds, including quinazolinones.

Experimental Protocol: Synthesis of N-(5-chloro-2-cyano-4-methylphenyl)acetamide

This protocol is adapted from standard acylation procedures for anilines.

Workflow Diagram:

Caption: Workflow for the N-acylation of 2-Amino-4-chloro-5-methylbenzonitrile.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Amino-4-chloro-5-methylbenzonitrile | 166.61 | 10 | 1.67 g |

| Acetyl chloride | 78.50 | 12 | 0.86 mL |

| Triethylamine | 101.19 | 15 | 2.09 mL |

| Dichloromethane (DCM) | - | - | 50 mL |

| 1 M Hydrochloric acid | - | - | 20 mL |

| Saturated sodium bicarbonate solution | - | - | 20 mL |

| Brine | - | - | 20 mL |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

Dissolve 2-Amino-4-chloro-5-methylbenzonitrile (1.67 g, 10 mmol) and triethylamine (2.09 mL, 15 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetyl chloride (0.86 mL, 12 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(5-chloro-2-cyano-4-methylphenyl)acetamide.

Expected Results:

| Product | Yield (%) | Physical State |

| N-(5-chloro-2-cyano-4-methylphenyl)acetamide | 85-95 | White solid |

N-Sulfonylation Reactions

Reaction with sulfonyl chlorides provides N-sulfonylated derivatives, which are precursors to various biologically active compounds, including sulfonamides. The synthesis of the fungicide cyazofamid, for instance, involves the N-sulfonylation of a related imidazole derivative.[2][3]

Experimental Protocol: Synthesis of N-(5-chloro-2-cyano-4-methylphenyl)-N,N-dimethylsulfamide

This protocol is based on the sulfonylation step in the synthesis of cyazofamid.[2][3]

Workflow Diagram:

Caption: Workflow for the N-sulfonylation of 2-Amino-4-chloro-5-methylbenzonitrile.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Amino-4-chloro-5-methylbenzonitrile | 166.61 | 10 | 1.67 g |

| N,N-Dimethylsulfamoyl chloride | 143.57 | 12 | 1.72 g |

| Potassium carbonate (anhydrous) | 138.21 | 20 | 2.76 g |

| Ethyl acetate | - | - | 50 mL |

| Water | - | - | 30 mL |

| Ethanol | - | - | As needed |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-Amino-4-chloro-5-methylbenzonitrile (1.67 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in ethyl acetate (50 mL).

-

Heat the mixture to reflux.

-

Add N,N-dimethylsulfamoyl chloride (1.72 g, 12 mmol) portion-wise to the refluxing suspension.

-

Continue refluxing for 3-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add water (30 mL) and stir for 15 minutes.

-

Filter the solid precipitate, wash with water, and air dry.

-

Recrystallize the crude product from ethanol to obtain pure N-(5-chloro-2-cyano-4-methylphenyl)-N,N-dimethylsulfamide.

Expected Results:

| Product | Yield (%) | Physical State |

| N-(5-chloro-2-cyano-4-methylphenyl)-N,N-dimethylsulfamide | 80-90 | Crystalline solid |

Cyclization Reactions to form Quinazolines

2-Amino-4-chloro-5-methylbenzonitrile is an excellent precursor for the synthesis of substituted quinazolines, a class of compounds with a wide range of biological activities. A common method involves the reaction with formamide or orthoesters.

Experimental Protocol: Synthesis of 6-chloro-7-methyl-4-oxo-3,4-dihydroquinazoline-8-carbonitrile

This protocol is based on the general synthesis of quinazolin-4-ones from 2-aminobenzonitriles.

Workflow Diagram:

Caption: Workflow for the synthesis of a quinazolinone derivative.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Amino-4-chloro-5-methylbenzonitrile | 166.61 | 10 | 1.67 g |

| Formamide | 45.04 | - | 20 mL |

| Water | - | - | 100 mL |

Procedure:

-

In a round-bottom flask, mix 2-Amino-4-chloro-5-methylbenzonitrile (1.67 g, 10 mmol) with formamide (20 mL).

-

Heat the reaction mixture to 150-160°C for 4-6 hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water (100 mL) to precipitate the product.

-

Stir for 30 minutes, then filter the solid.

-

Wash the solid thoroughly with water and dry under vacuum.

Expected Results:

| Product | Yield (%) | Physical State |

| 6-chloro-7-methyl-4-oxo-3,4-dihydroquinazoline-8-carbonitrile | 70-85 | Off-white solid |

Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA)

The reaction of 2-Amino-4-chloro-5-methylbenzonitrile with DMF-DMA is expected to form a reactive N,N-dimethylformamidine intermediate. This intermediate is a versatile synthon for the construction of various heterocyclic systems, particularly fused pyrimidines.[4][5][6]

Proposed Reaction Scheme:

Caption: Proposed reaction of 2-Amino-4-chloro-5-methylbenzonitrile with DMF-DMA.

Further reaction of the in-situ generated formamidine intermediate with a suitable cyclizing agent (e.g., a compound with an active methylene group) can lead to the one-pot synthesis of complex heterocyclic structures. This approach offers a highly efficient route to novel compounds for screening in drug discovery programs.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive; handle with care.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. scirp.org [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-4-chloro-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-4-chloro-5-methylbenzonitrile as a diazo component in the synthesis of azo dyes. This versatile intermediate is valuable for creating a diverse range of chromophores with potential applications in textiles, pigments, and as functional dyes in scientific research.

Introduction

2-Amino-4-chloro-5-methylbenzonitrile is an aromatic amine that serves as a key building block in the synthesis of monoazo dyes. The presence of the electron-withdrawing chloro and cyano groups, along with the electron-donating methyl group, on the benzene ring allows for the generation of diazonium salts with unique reactivity. These diazonium salts can then be coupled with various aromatic compounds (coupling components) to produce dyes with a wide spectrum of colors and properties. The general synthetic pathway involves a two-step diazotization and coupling reaction.

General Synthetic Pathway

The synthesis of azo dyes from 2-Amino-4-chloro-5-methylbenzonitrile follows a well-established two-step process:

-

Diazotization: The primary aromatic amine (2-Amino-4-chloro-5-methylbenzonitrile) is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite, in the presence of a strong acid at low temperatures.

-

Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the stable azo dye.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative azo dye using 2-Amino-4-chloro-5-methylbenzonitrile.

Protocol 1: Diazotization of 2-Amino-4-chloro-5-methylbenzonitrile

Materials:

-

2-Amino-4-chloro-5-methylbenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Urea (for quenching excess nitrous acid)

Procedure:

-

In a 250 mL beaker, add 1.67 g (0.01 mol) of 2-Amino-4-chloro-5-methylbenzonitrile to 10 mL of distilled water and 3 mL of concentrated hydrochloric acid.

-

Stir the mixture vigorously to form a fine suspension.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.

-

Check for the completion of diazotization using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

-

If excess nitrous acid is present, add a small amount of urea to quench it until the starch-iodide test is negative.

-

The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with N,N-diethylaniline

Materials:

-

Diazonium salt solution from Protocol 1

-

N,N-diethylaniline

-

Sodium Acetate

-

Ethanol

-

Distilled Water

Procedure:

-

In a separate 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of 10% hydrochloric acid.

-

Cool the N,N-diethylaniline solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the N,N-diethylaniline solution with constant stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, add a saturated solution of sodium acetate to adjust the pH of the reaction mixture to 4-5.

-

Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature. A colored precipitate of the azo dye will form.

-

Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified dye.

-

Dry the purified dye in a vacuum oven at 60 °C.

Data Presentation

The following table summarizes the expected quantitative data for a representative azo dye synthesized from 2-Amino-4-chloro-5-methylbenzonitrile and N,N-diethylaniline.

| Parameter | Value |

| Compound Name | 2-chloro-4-cyano-5-methyl-4'-(N,N-diethylamino)azobenzene |

| Molecular Formula | C₁₈H₁₉ClN₄ |

| Molecular Weight | 326.82 g/mol |

| Appearance | Orange-Red Crystalline Solid |

| Yield | 85-90% |

| Melting Point | 155-158 °C |

| λmax (in Ethanol) | 485 nm |

| Molar Extinction Coefficient (ε) | 28,000 L mol⁻¹ cm⁻¹ |

Visualizations

The following diagrams illustrate the key processes in the synthesis of azo dyes from 2-Amino-4-chloro-5-methylbenzonitrile.

Caption: Workflow for the diazotization of 2-Amino-4-chloro-5-methylbenzonitrile.

Caption: General workflow for the azo coupling reaction to synthesize the final dye product.

Caption: Logical relationship of the key stages in azo dye synthesis.

Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-4-aryl-5-methylbenzonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. This application note provides a detailed experimental procedure for the Suzuki coupling of 2-Amino-4-chloro-5-methylbenzonitrile with various arylboronic acids, a transformation that yields valuable substituted aminobenzonitrile scaffolds for drug discovery and development. These products are of significant interest due to their potential as intermediates in the synthesis of a wide range of biologically active molecules.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of 2-Amino-4-chloro-5-methylbenzonitrile is depicted below:

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Amino-4-chloro-5-methylbenzonitrile with an arylboronic acid. The specific conditions may require optimization depending on the nature of the arylboronic acid used.

Materials:

-

2-Amino-4-chloro-5-methylbenzonitrile

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)

-

Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Amino-4-chloro-5-methylbenzonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv) and any additional ligand. Then, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (if using a biphasic system) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously overnight (12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Amino-4-aryl-5-methylbenzonitrile.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of 2-Amino-4-chloro-5-methylbenzonitrile with various arylboronic acids under optimized conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 92 |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃/SPhos (1/2) | K₃PO₄ | Toluene | 110 | 24 | 88 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 81 |

Experimental Workflow

The following diagram illustrates the general workflow for the experimental procedure described above.

Application Notes and Protocols: 2-Amino-4-chloro-5-methylbenzonitrile in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-amino-4-chloro-5-methylbenzonitrile as a versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. This document includes detailed experimental protocols for the synthesis of quinazolines, pyrimidines, and triazolopyrimidines, along with quantitative data on reaction yields and biological activities of derived compounds.

Introduction

2-Amino-4-chloro-5-methylbenzonitrile is a key chemical intermediate in the fields of pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring an amino group ortho to a nitrile, along with a chloro and a methyl substituent, provides a reactive scaffold for the construction of diverse heterocyclic systems. This versatility makes it an invaluable building block in drug discovery and development processes.[1] This document outlines its application in the synthesis of quinazolines, pyrimidines, and more complex fused heterocyclic systems, which are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2]

Data Presentation

Table 1: Synthesis of Substituted Quinazolines from 2-Aminobenzonitriles

| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| 1 | 2-Aminobenzonitrile | Aldehyde | Cu-catalyst | 2-Substituted Quinazoline | 41-88 | General method, adaptable |

| 2 | 2-Aminobenzonitrile | N-Benzyl Cyanamide | Hydrochloric Acid | 2-Amino-4-iminoquinazoline | High | [2] |

| 3 | 2-Aminobenzophenone | Aldehyde, NH4OAc | DMAP | Quinazoline | 67-98 | General method, adaptable |

Table 2: Biological Activity of Triazole-Pyrimidine-Methylbenzonitrile Derivatives

| Compound | A2A AR IC50 (nM) | A2B AR IC50 (nM) | IL-2 Production EC50 (nM) | Reference |

| 7f | 2.05 | 45.12 | 10.33 | [3] |

| 7i | 1.83 | 14.12 | 8.87 | [3] |

| AB928 (Reference) | 1.50 | 1.50 | 20.00 | [3] |

Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-6-chloro-7-methylquinazolines

This protocol is adapted from general methods for quinazoline synthesis from 2-aminobenzonitriles.

Reaction Scheme:

References

- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Amino-4-chloro-5-methylbenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The described methodology is a proposed two-step synthesis commencing with the cyanation of 1,4-dichloro-2-methyl-5-nitrobenzene to yield 4-chloro-5-methyl-2-nitrobenzonitrile, followed by the reduction of the nitro group to the corresponding amine. This protocol is based on established procedures for analogous compounds and is intended to provide a reliable method for obtaining the target molecule for research and development purposes.

Introduction

2-Amino-4-chloro-5-methylbenzonitrile is a valuable building block in organic synthesis, particularly for the creation of bioactive molecules.[1] Its substituted benzonitrile structure is a common motif in compounds developed for pharmaceutical and agricultural applications.[1] A reliable and well-documented synthetic route is crucial for ensuring a consistent supply of this intermediate for further chemical exploration and drug discovery programs. The following protocol details a robust laboratory-scale synthesis.

Proposed Synthetic Pathway

The proposed synthesis of 2-Amino-4-chloro-5-methylbenzonitrile is a two-step process. The first step involves a nucleophilic aromatic substitution reaction to introduce the nitrile group, followed by a selective reduction of the nitro group.

Caption: Proposed two-step synthesis of 2-Amino-4-chloro-5-methylbenzonitrile.

Experimental Protocols

Step 1: Synthesis of 4-chloro-5-methyl-2-nitrobenzonitrile

This procedure is adapted from the synthesis of 4-chloro-2-nitrobenzonitrile.[2][3][4][5]

Materials:

-

1,4-dichloro-2-methyl-5-nitrobenzene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Carbon tetrachloride

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,4-dichloro-2-methyl-5-nitrobenzene (1.0 eq), copper(I) cyanide (1.0-1.2 eq), and N,N-dimethylformamide.

-

Heat the reaction mixture to 140-170°C and maintain this temperature for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold toluene and stir for several hours.

-

Filter the resulting precipitate and wash the solid with ethyl acetate.

-

Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator.

-

Wash the residue with carbon tetrachloride to yield the crude 4-chloro-5-methyl-2-nitrobenzonitrile.

-

Further purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile

This procedure is adapted from the reduction of 2-chloro-4-nitrobenzonitrile.[6]

Materials:

-

4-chloro-5-methyl-2-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 40%)

-

Ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-5-methyl-2-nitrobenzonitrile (1.0 eq) in ethanol.

-

Prepare a solution of stannous chloride dihydrate (approximately 5 eq) in concentrated hydrochloric acid.

-

Cool the flask containing the nitrobenzonitrile solution in an ice bath.

-

Slowly add the stannous chloride solution to the nitrobenzonitrile solution with vigorous stirring, maintaining the temperature below 30°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is alkaline, while cooling in an ice bath.

-

Extract the product into a suitable organic solvent such as ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2-Amino-4-chloro-5-methylbenzonitrile.

-

The product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reactants and Expected Products

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 1,4-dichloro-2-methyl-5-nitrobenzene | CuCN, DMF | 4-chloro-5-methyl-2-nitrobenzonitrile | 60-70% |

| 2 | 4-chloro-5-methyl-2-nitrobenzonitrile | SnCl₂·2H₂O, HCl | 2-Amino-4-chloro-5-methylbenzonitrile | 85-95% |

Table 2: Characterization Data for 2-Amino-4-chloro-5-methylbenzonitrile

| Property | Value |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | To be determined experimentally |

| ¹³C NMR | To be determined experimentally |

| IR Spectroscopy | To be determined experimentally |

| Mass Spectrometry | To be determined experimentally |

Experimental Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. data.epo.org [data.epo.org]

- 3. prepchem.com [prepchem.com]

- 4. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 5. EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes: 2-Amino-4-chloro-5-methylbenzonitrile as a Versatile Building Block in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-5-methylbenzonitrile is a strategically important and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an amino group for nucleophilic reactions, a nitrile group that can be transformed into various functionalities, and chloro and methyl substituents that influence reactivity and provide points for further diversification, makes it a valuable precursor for a wide range of heterocyclic compounds. This substituted benzonitrile is particularly instrumental in the synthesis of quinazoline derivatives, a class of compounds renowned for their diverse and potent biological activities. These activities stem from their ability to act as inhibitors of key signaling pathways implicated in various diseases, most notably the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

These application notes provide detailed protocols and data for the utilization of 2-Amino-4-chloro-5-methylbenzonitrile in the synthesis of bioactive compounds, with a focus on quinazoline-based inhibitors of the PI3K/Akt/mTOR signaling pathway.

Key Applications

2-Amino-4-chloro-5-methylbenzonitrile serves as a crucial intermediate in the development of:

-

Pharmaceutical Agents: Primarily in the synthesis of kinase inhibitors for oncology, leveraging the quinazoline scaffold's ability to target the ATP-binding sites of enzymes like PI3K.[1][2][3]

-

Agrochemicals: Used in the formulation of novel herbicides and pesticides.[4]

-

Dyes and Pigments: Its aromatic structure contributes to the creation of vibrant and stable colorants.[4]

Data Presentation: Physicochemical Properties

For ease of reference, the key physicochemical properties of 2-Amino-4-chloro-5-methylbenzonitrile are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| CAS Number | 289686-80-2 |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 145-149 °C |

| Solubility | Soluble in methanol, ethanol, and DMSO. |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final bioactive compounds from 2-Amino-4-chloro-5-methylbenzonitrile.

Protocol 1: Synthesis of 7-Chloro-6-methylquinazolin-4(3H)-one

This protocol details the cyclization of 2-Amino-4-chloro-5-methylbenzonitrile to form a core quinazolinone scaffold. This method is adapted from established procedures for the synthesis of quinazolinones from 2-aminobenzonitriles using formamide or a combination of formic acid and urea.

Reaction Scheme:

Materials:

-

2-Amino-4-chloro-5-methylbenzonitrile

-

Formamide

-

Reaction flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-Amino-4-chloro-5-methylbenzonitrile (1.67 g, 10 mmol).

-

Add an excess of formamide (20 mL).

-

Heat the reaction mixture to 150-160 °C with continuous stirring.

-

Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water (100 mL) with stirring.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum to obtain 7-Chloro-6-methylquinazolin-4(3H)-one.

Expected Yield: 75-85%

Characterization Data:

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR | Peaks corresponding to the aromatic protons and the N-H and C-H protons of the quinazolinone ring. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of the product (194.60 g/mol ). |

Protocol 2: Synthesis of 4,7-Dichloro-6-methylquinazoline

This protocol describes the chlorination of the quinazolinone intermediate to produce a more reactive precursor for the synthesis of 4-substituted quinazoline derivatives.

Reaction Scheme:

Materials:

-

7-Chloro-6-methylquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as catalyst)

-

Reaction flask with reflux condenser

-